molecular formula C15H12BrN3O3S B11701924 3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11701924
M. Wt: 394.2 g/mol
InChI Key: BPQIAOAKOOCXBS-RQZCQDPDSA-N
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Description

3-bromo-4-methoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is an organic compound that combines the structural features of 3-bromo-4-methoxybenzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-bromo-4-methoxybenzoic acid.

    Reduction: 3-bromo-4-methoxybenzyl alcohol.

    Substitution: 3-methoxy-4-methoxybenzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-4-methoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methoxybenzaldehyde
  • 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazone
  • 3-bromo-4-hydroxybenzaldehyde
  • 3-bromo-4-methylbenzaldehyde

Uniqueness

3-bromo-4-methoxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is unique due to the combination of the bromine, methoxy, and benzisothiazolyl hydrazone moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C15H12BrN3O3S

Molecular Weight

394.2 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H12BrN3O3S/c1-22-13-7-6-10(8-12(13)16)9-17-18-15-11-4-2-3-5-14(11)23(20,21)19-15/h2-9H,1H3,(H,18,19)/b17-9+

InChI Key

BPQIAOAKOOCXBS-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32)Br

Origin of Product

United States

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